molecular formula C14H18O2 B11817737 Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate

Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate

Cat. No.: B11817737
M. Wt: 218.29 g/mol
InChI Key: JKKNTQPFIIZROD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C14H18O2. It is a colorless liquid with a sweet smell and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate typically involves the reaction of 4-ethylbenzyl chloride with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction is carried out under an inert atmosphere at a temperature of around 0-5°C. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring is known to impart unique conformational properties, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate: Similar structure but with a methoxy group instead of an ethyl group.

    Ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate: Contains a chlorine atom instead of an ethyl group.

    Ethyl 2-(4-methylphenyl)cyclopropane-1-carboxylate: Contains a methyl group instead of an ethyl group.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the phenyl ring.

Biological Activity

Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate (EEC) is a cyclopropane derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.

  • Molecular Formula : C13H16O2
  • Molecular Weight : Approximately 218.29 g/mol
  • Physical State : Colorless liquid with a sweet smell
  • Melting Point : Approximately -10 °C
  • Boiling Point : Approximately 250 °C
  • Solubility : Relatively insoluble in water; soluble in organic solvents like ethanol and dimethylformamide .

Synthesis Methods

EEC can be synthesized through various methods, including:

  • Cyclopropanation Reactions : Utilizing myoglobin-based catalysts to achieve high enantioselectivity and diastereoselectivity in the formation of cyclopropane derivatives .
  • Metal-Catalyzed Reactions : These methods have been explored for synthesizing antidepressant molecules, indicating the versatility of EEC in organic synthesis .
  • Conventional Organic Synthesis : Involves standard organic reactions that can modify the cyclopropane structure to enhance biological activity or alter physical properties.

Biological Activity

EEC exhibits several promising biological activities, which are summarized as follows:

  • Antimicrobial Properties : Preliminary studies suggest that EEC may possess antimicrobial activity, making it a candidate for further exploration in treating infections .
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting potential therapeutic applications for EEC in inflammatory diseases .
  • Potential as a Lead Compound : EEC is being investigated as a lead compound in drug development due to its unique structural features that may interact beneficially with biological targets.

Comparative Analysis with Similar Compounds

A comparison of EEC with structurally similar compounds highlights its unique features and potential advantages:

Compound NameMolecular FormulaBiological ActivityUnique Features
Ethyl 2-phenylcyclopropanecarboxylateC12H14O2Anti-inflammatorySimpler phenyl substitution
Ethyl 2,2-Dimethylcyclopropane-1-carboxylateC14H24O2AntimicrobialAdditional methyl groups
Ethyl 2-cyclopropanecarboxylic acidC7H10O2Enzyme inhibitionLacks aromatic substitution
This compound C13H16O2 Antimicrobial, Anti-inflammatory Specific substitution pattern on cyclopropane ring

The distinct substitution pattern of EEC may influence its reactivity and biological properties compared to the other compounds listed above.

Case Studies and Research Findings

Recent research has focused on the pharmacokinetics and pharmacodynamics of EEC. Interaction studies indicate that the compound's cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The ester group can participate in hydrolysis reactions, releasing biologically active carboxylic acids .

Example Study

A study investigating the enzyme-catalyzed synthesis of cyclopropane derivatives found that compounds similar to EEC exhibited significant antibacterial activity against various pathogens. This suggests that EEC could be further developed as an antimicrobial agent .

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H18O2/c1-3-10-5-7-11(8-6-10)12-9-13(12)14(15)16-4-2/h5-8,12-13H,3-4,9H2,1-2H3

InChI Key

JKKNTQPFIIZROD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC2C(=O)OCC

Origin of Product

United States

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